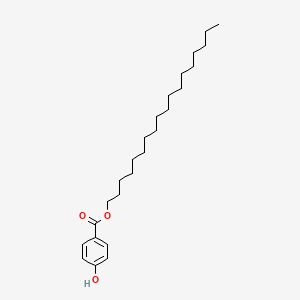
(S)-Camphorsulfonic acid diisopropylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Camphorsulfonic acid diisopropylamide is a chiral sulfonamide derived from camphorsulfonic acid. This compound is known for its utility in organic synthesis, particularly in asymmetric synthesis due to its chiral nature. It is often used as a resolving agent and a chiral auxiliary in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Camphorsulfonic acid diisopropylamide typically involves the reaction of camphorsulfonic acid with diisopropylamine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield. The process involves the formation of an intermediate sulfonyl chloride, which then reacts with diisopropylamine to form the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled reaction conditions ensures consistent product quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Camphorsulfonic acid diisopropylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Formation of Enolates: It can form enolates when treated with strong bases like lithium diisopropylamide (LDA), which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF.
Enolate Formation: Strong bases such as LDA are used, often at low temperatures (-78°C) to ensure selectivity.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonamides, while enolate formation can lead to the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(S)-Camphorsulfonic acid diisopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: It is used in the production of fine chemicals and specialty materials, where chiral purity is essential.
Wirkmechanismus
The mechanism by which (S)-Camphorsulfonic acid diisopropylamide exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium diisopropylamide (LDA): A strong base used in the formation of enolates, similar in its use in organic synthesis but not chiral.
Diisopropylamine: A precursor to LDA, used in various organic reactions but lacks the chiral properties of (S)-Camphorsulfonic acid diisopropylamide.
Uniqueness
This compound is unique due to its chiral nature, making it particularly valuable in asymmetric synthesis. Its ability to act as a chiral auxiliary sets it apart from other similar compounds, providing a distinct advantage in producing enantiomerically pure products.
Eigenschaften
Molekularformel |
C16H29NO3S |
|---|---|
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N,N-di(propan-2-yl)methanesulfonamide |
InChI |
InChI=1S/C16H29NO3S/c1-11(2)17(12(3)4)21(19,20)10-16-8-7-13(9-14(16)18)15(16,5)6/h11-13H,7-10H2,1-6H3/t13-,16-/m1/s1 |
InChI-Schlüssel |
YVTXGMUWKRUQFM-CZUORRHYSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)S(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
Kanonische SMILES |
CC(C)N(C(C)C)S(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
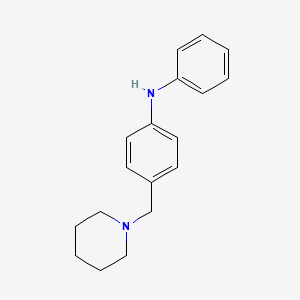
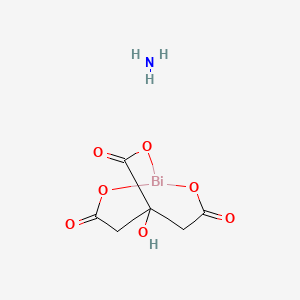
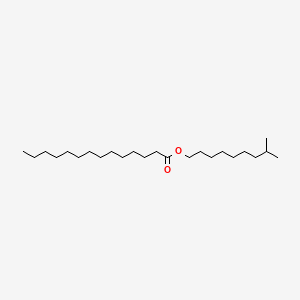
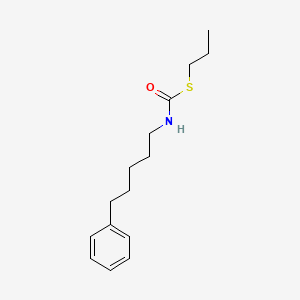

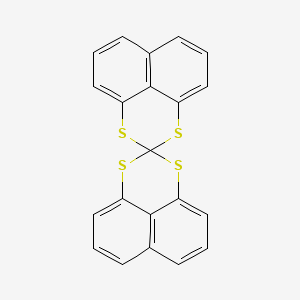
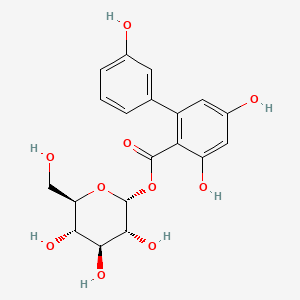
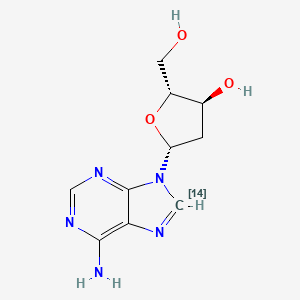
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-methylphenyl)ethanone;bromide](/img/structure/B13791642.png)


